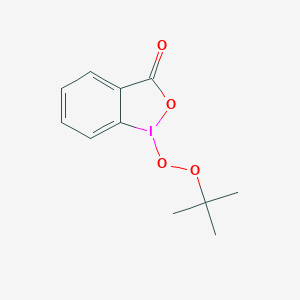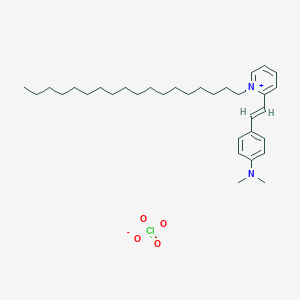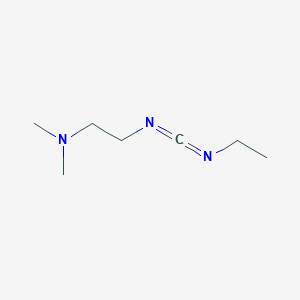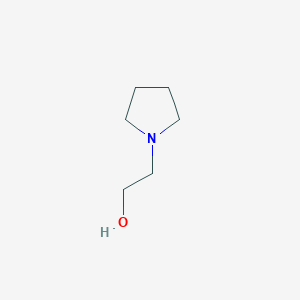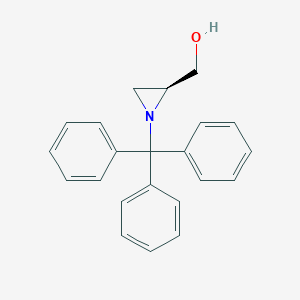
(s)-(1-Tritylaziridin-2-yl)méthanol
Vue d'ensemble
Description
(S)-(1-Tritylaziridin-2-yl)methanol is an organic compound that features a trityl-protected aziridine ring attached to a methanol group
Applications De Recherche Scientifique
(S)-(1-Tritylaziridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms involving aziridine rings.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Tritylaziridin-2-yl)methanol typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Tritylation: The aziridine is then protected by the trityl group using trityl chloride in the presence of a base such as pyridine.
Methanol Addition: Finally, the trityl-protected aziridine is reacted with methanol under acidic or basic conditions to yield (S)-(1-Tritylaziridin-2-yl)methanol.
Industrial Production Methods:
Types of Reactions:
Oxidation: (S)-(1-Tritylaziridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted aziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted aziridines.
Mécanisme D'action
The mechanism of action of (S)-(1-Tritylaziridin-2-yl)methanol involves its interaction with various molecular targets, primarily through its aziridine ring. The aziridine ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with biological molecules. These reactions can lead to the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of (S)-(1-Tritylaziridin-2-yl)methanol, which lacks the trityl and methanol groups.
Trityl-protected Amines: Compounds with a trityl group protecting an amine functionality.
Methanol Derivatives: Compounds where methanol is attached to various functional groups.
Uniqueness: (S)-(1-Tritylaziridin-2-yl)methanol is unique due to the combination of the trityl-protected aziridine ring and the methanol group
Propriétés
IUPAC Name |
[(2S)-1-tritylaziridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYNSAZZKZZSR-BBQAJUCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



